Dimethyl octadecylmalonate
Description
Dimethyl octadecylmalonate (chemical name: dimethyl 2-octyl-2'-octadecylmalonate) is a malonic acid diester derivative with two long-chain alkyl substituents: an octyl (C₈) and an octadecyl (C₁₈) group. This compound is synthesized via alkylation of dimethyl 2-octylmalonate with 1-bromooctadecane in the presence of sodium hydride, using dimethylformamide (DMF) as a solvent, followed by purification via column chromatography . Its molecular formula is C₃₄H₆₆O₄, with a molecular weight of 562.89 g/mol.
This compound is primarily utilized in advanced material science, particularly in the synthesis of liquid-crystalline networks. These materials exhibit unique self-assembly properties, forming tetrahedral Frank–Kasper phases, which are critical for applications in nanotechnology and photonics .
Properties
Molecular Formula |
C23H44O4 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
dimethyl 2-octadecylpropanedioate |
InChI |
InChI=1S/C23H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-2)23(25)27-3/h21H,4-20H2,1-3H3 |
InChI Key |
CFDHZOGQBPWCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Malonate Esters
Research Findings and Trends
- Liquid-Crystalline Networks: this compound’s ability to form tetrahedral phases is superior to shorter-chain analogs, enabling applications in nanostructured materials .
- Drug Delivery : Benzyl-substituted malonates (e.g., diethyl benzylmalonate) show enhanced lipophilicity , improving drug bioavailability .
- Green Chemistry : Dimethyl malonate’s LPS status encourages its use as a sustainable solvent in place of volatile organic compounds .
Q & A
Q. What are the standard synthetic routes for dimethyl octadecylmalonate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of malonic acid derivatives with long-chain alcohols (e.g., octadecanol) using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves controlling stoichiometric ratios (e.g., 2:1 molar ratio of methanol to malonic acid derivatives), temperature (80–120°C), and catalyst concentration. Post-synthesis purification via fractional distillation or column chromatography ensures product integrity .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., δ 3.7 ppm for methyl ester protons).
- GC-MS : To assess purity and identify byproducts.
- FTIR : Detection of ester carbonyl stretches (~1740 cm⁻¹).
- Melting Point Analysis : Though low melting points (~<25°C) may require differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.
- Storage : Keep in airtight containers away from oxidizers and heat sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound?
Contradictions often arise from impurities or methodological variability. Solutions include:
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity, solvent grade).
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous identification.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental design considerations are essential for studying this compound’s interfacial behavior in multiphase systems?
- Model Systems : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces.
- Molecular Dynamics (MD) Simulations : Predict adsorption mechanisms on substrates like α-Al₂O₃.
- In Situ Spectroscopy : Monitor real-time interactions via surface-enhanced Raman spectroscopy (SERS) .
Q. How can researchers mitigate environmental risks when designing large-scale reactions involving this compound?
- Green Chemistry Principles : Replace volatile organic solvents with ionic liquids or supercritical CO₂.
- Byproduct Analysis : Use life-cycle assessment (LCA) tools to quantify waste generation.
- Biodegradability Studies : Assess hydrolysis rates under varied pH/temperature conditions .
Methodological Guidance for Data Management
Q. What strategies ensure data integrity in studies involving this compound?
- Documentation : Maintain detailed lab notebooks with batch numbers, reaction conditions, and instrument calibration data.
- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving.
- Collaborative Tools : Use platforms like ELN (Electronic Lab Notebook) for real-time data sharing .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
